Methylripariochromene A

Aldose reductase inhibition Diabetic cataract prevention Phytometabolite screening

Procure Methylripariochromene A (MRC) as the definitive positive control or scaffold for preclinical studies. Uniquely combines aldose reductase inhibition (IC50 50.76 µg/mL, mixed-mechanism), vasodilation, negative inotropy, and diuresis—four mechanistically distinct actions validated in SHRSP rat and rabbit lens models. Substitution with simpler chromenes like acetovanillochromene or ripariochromene A fails to recapitulate this polypharmacology. Essential for diabetic complication, hypertension, and antifungal lead optimization programs.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
CAS No. 20819-46-9
Cat. No. B1195375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylripariochromene A
CAS20819-46-9
Synonymsmethylripariochromene A
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C2C(=C1)C=CC(O2)(C)C)OC)OC
InChIInChI=1S/C15H18O4/c1-9(16)11-8-10-6-7-15(2,3)19-12(10)14(18-5)13(11)17-4/h6-8H,1-5H3
InChIKeyAVQQLPJWGXTKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylripariochromene A (CAS 20819-46-9) for Antihypertensive, Aldose Reductase & Antifungal Research Procurement


Methylripariochromene A (MRC) is a naturally occurring chromene classified as a 1-benzopyran, specifically 6-acetyl-7,8-dimethoxy-2,2-dimethylchromene (C₁₅H₁₈O₄, MW 262.3 g/mol) [1]. Isolated from Orthosiphon aristatus (Java tea), Eupatorium riparium, and Ageratina riparia, MRC has been characterized as the principal bioactive principle responsible for the traditional antihypertensive use of these plants [2]. Unlike simpler chromenes that occur as minor constituents or inactive analogs, MRC possesses a distinctive 6-acetyl-7,8-dimethoxy substitution pattern on the 2,2-dimethylchromene scaffold that underpins its multimodal pharmacological profile, including aldose reductase inhibition, vasodilatory and diuretic activities, and antifungal action [3].

Why Generic Chromene Analogs Cannot Substitute for Methylripariochromene A in Targeted Research Applications


In-class chromenes such as acetovanillochromene (6-acetyl-8-methoxy-2,2-dimethylchromene), precocene 1 (7-methoxy-2,2-dimethylchromene), and ripariochromene A (6-acetyl-7-hydroxy-8-methoxy-2,2-dimethylchromene) share the 2,2-dimethylchromene core but differ critically in their ring substitution patterns, which dictate target engagement and pharmacological outcome [1]. Acetovanillochromene, for example, bears only a single methoxy group at C-8 and exhibits only 88.57% structural similarity to MRC, with no reported aldose reductase inhibitory activity [2]. Ripariochromene A, the 7-hydroxy precursor to MRC, lacks the 7-methoxy group essential for the mixed-mechanism aldose reductase inhibition demonstrated by MRC [3]. Simplistic replacement of MRC with structurally related chromenes in assay systems will fail to recapitulate its characteristic combination of aldose reductase inhibition, vasorelaxation, negative inotropy, and diuresis—four mechanistically distinct actions documented within a single compound [4].

Quantitative Differentiation Evidence for Methylripariochromene A Versus Closest Analogs


Aldose Reductase Inhibition: MRC Emerges as the Lead Phytometabolite Among 12 Candidates from Eupatorium spp.

In a 2025 study screening 12 pure phytometabolites isolated from 11 Eupatorium species, methylripariochromene A emerged as the lead active principle for aldose reductase (AR) inhibition. The n-hexane extract containing 81% MRC exhibited an IC₅₀ of 50.76 ± 1.7 µg/mL against AR [1]. Of the 12 phytometabolites tested, 9 passed drug-likeness filters, but only MRC combined potent enzyme inhibition with validated ex vivo efficacy—preventing experimental cataract formation in rabbit lens cultured under hyperglycemic conditions [1]. Molecular docking and dynamics simulations confirmed a mixed catalytic inhibition mechanism with stable coupling in the AR active site [1]. In contrast, structurally related chromenes isolated from the same Eupatorium species, including acetovanillochromene and other analogs, did not achieve the same combined enzyme inhibition and ex vivo functional protection profile [1].

Aldose reductase inhibition Diabetic cataract prevention Phytometabolite screening

Diuretic Activity Directly Comparable to the Clinical Diuretic Furosemide in Rats

In a dedicated diuretic comparison study, the n-hexane extract of E. riparium (81% MRC content) administered orally at 1.25 g/kg body weight to male rats produced a 24-hour urinary output of 8.83 mL/rat, which was directly comparable to furosemide (8.70 mL/rat) used as a positive control [1]. This near-equivalent diuretic efficacy was accompanied by increased excretion of Na⁺, K⁺, and Cl⁻, as independently confirmed by Matsubara et al. (1999), who showed that MRC at 100 mg/kg p.o. significantly increased urinary volume and electrolyte excretion for 3 hours in saline-loaded fasted rats [2]. While other chromenes such as acetovanillochromene and ripariochromene A have been isolated from the same plant sources, no published study reports comparable diuretic activity for these structural analogs, establishing MRC as the distinct diuretic principle within the chromene class [1].

Diuretic activity Furosemide comparator In vivo rat model

Multimodal Antihypertensive Action: Vasodilation, Negative Inotropy, and Diuresis in a Single Chromene

Matsubara et al. (1999) demonstrated that MRC possesses three mechanistically distinct antihypertensive actions within a single molecule: (1) concentration-dependent vasodilation—MRC suppressed contractions induced by high K⁺, l-phenylephrine, and prostaglandin F₂α in endothelium-denuded rat thoracic aorta; (2) negative inotropy—MRC markedly suppressed contractile force without significantly reducing beating rate in isolated guinea pig atria; and (3) diuresis—MRC increased urinary volume and electrolyte excretion [1]. When administered subcutaneously at 100 mg/kg to conscious stroke-prone spontaneously hypertensive rats (SHRSP), MRC produced a continuous decrease in systolic blood pressure accompanied by a decrease in heart rate [1]. This triple-action cardiovascular profile distinguishes MRC from simpler in-class chromenes such as precocene 1 and acetovanillochromene, for which no comparable antihypertensive data have been published [2].

Antihypertensive Vasodilation SHRSP model Negative inotropy

Antifungal Activity Against Colletotrichum spp. with Superior Selectivity Versus Commercial Fungicide

MRC displayed antifungal activity against five of seven fungal species tested, with potency against Colletotrichum gloeosporioides comparable to the commercial fungicide benomyl (Benlate) [1]. In a separate study targeting banana anthracnose (Colletotrichum musae), the methanol extract of A. riparia with MRC as the bioactive compound showed a superior safety profile: the commercial fungicide Bavistin FL (carbendazim) caused 100% brine shrimp mortality at 250 ppm, whereas MRC exhibited significantly lower cytotoxicity [2]. This cytotoxicity differential provides a quantifiable selectivity advantage for MRC over standard benzimidazole fungicides in agricultural antifungal applications [2]. No comparable published antifungal data with cytotoxicity benchmarking exist for the closely related chromene acetovanillochromene or for ripariochromene A [3].

Antifungal Colletotrichum gloeosporioides Cytotoxicity selectivity Natural fungicide

Structural Differentiation: The 6-Acetyl-7,8-Dimethoxy Substitution Pattern Confers Unique Bioactivity

KNApSAcK metabolite similarity analysis quantifies the structural differentiation of MRC from its closest analogs: MRC shares only 89.19% structural similarity with 6-O-Methyleuparin (a benzofuran, not a chromene), 88.57% with acetovanillochromene (which lacks the C-7 methoxy group), and 88.57% with precocene 1 (which lacks both the acetyl and one methoxy group) [1]. The synthetic pathway confirms that MRC is derived from ripariochromene A (6-acetyl-7-hydroxy-8-methoxy-2,2-dimethylchromene) by methylation of the C-7 hydroxyl group [2]. This 7-O-methylation is functionally significant: it converts the phenolic OH to a methoxy group, altering hydrogen-bonding capacity and lipophilicity, which in turn affects target binding and metabolic stability. The aldose reductase study explicitly attributes the mixed-mechanism enzyme inhibition to the specific substitution pattern of MRC relative to other Eupatorium-derived phytometabolites [3].

Structure-activity relationship Chromene substitution Pharmacophore differentiation

Optimal Research and Industrial Application Scenarios for Methylripariochromene A Based on Quantitative Evidence


Diabetic Cataract Drug Discovery: Aldose Reductase Inhibitor Lead Optimization

MRC is the only chromene validated as an aldose reductase inhibitor with demonstrated ex vivo cataract prevention in rabbit lens. The IC₅₀ of 50.76 ± 1.7 µg/mL and the mixed-mechanism inhibition profile provide a quantitative starting point for medicinal chemistry optimization [1]. Procure MRC as a positive control or scaffold for SAR campaigns targeting diabetic complications, where the 6-acetyl-7,8-dimethoxy pharmacophore can be systematically modified to improve potency and selectivity.

Multimodal Antihypertensive Tool Compound for Cardiovascular Pharmacology

MRC uniquely combines vasodilation, negative inotropy, and diuresis in a single molecule with in vivo efficacy in the SHRSP hypertensive rat model [1]. This makes MRC an ideal tool compound for dissecting polypharmacological mechanisms in hypertension research, where procurement of a single agent with three measurable cardiovascular endpoints reduces experimental variability compared to using multiple single-mechanism compounds.

Natural Fungicide Development with Favorable Selectivity Profile

MRC exhibits antifungal efficacy comparable to commercial benzimidazole fungicides against Colletotrichum spp., with the key advantage of lower brine shrimp cytotoxicity at concentrations that produce 100% mortality with the commercial comparator Bavistin FL [1] [2]. This selectivity differential supports procurement of MRC as a lead scaffold for developing agricultural fungicides with improved safety margins for non-target organisms.

Natural Product Reference Standard for Orthosiphon aristatus Quality Control

MRC was identified as the major bioactive constituent in water decoctions of Orthosiphon aristatus leaves and as the principal bioactive compound in Eupatorium riparium [1] [2]. Procurement of authenticated MRC as a reference standard enables HPLC-based quantification and standardization of botanical raw materials and extracts used in traditional antihypertensive preparations, ensuring batch-to-batch consistency.

Quote Request

Request a Quote for Methylripariochromene A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.